Methyl N-(4-((5,6-dichloro-2-benzothiazolyl)azo)-3-methylphenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate
Description
Molecular Architecture and IUPAC Nomenclature
The compound’s molecular architecture integrates three functional domains: a benzothiazole heterocycle, an azo (-N=N-) bridge, and a beta-alaninate ester side chain. The benzothiazole core (C₇H₄NCl₂S) features chlorine atoms at positions 5 and 6, enhancing electron-withdrawing effects and steric hindrance. The azo group connects this heterocycle to a 3-methylphenyl ring, which is further substituted with a methoxy-3-oxopropyl group and a beta-alaninate ester.
The IUPAC name, methyl 3-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-(3-methoxy-3-oxopropyl)-3-methylanilino]propanoate , systematically describes this arrangement. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₂Cl₂N₄O₄S |
| Molecular Weight | 509.4 g/mol |
| Key Functional Groups | Azo (-N=N-), benzothiazole, ester, chloro |
The beta-alaninate side chain introduces conformational flexibility, while the methoxy group enhances solubility in polar solvents. The dichloro-substituted benzothiazole moiety is critical for electronic conjugation, as the chlorine atoms withdraw electron density, stabilizing the azo linkage against reduction.
Crystallographic Features and Conformational Analysis
While direct crystallographic data for this compound remains unpublished, structural analogs provide insights into its likely conformation. Azo-benzothiazole derivatives typically adopt planar configurations due to π-conjugation across the azo bridge and benzothiazole ring. The dihedral angle between the benzothiazole and phenyl rings is hypothesized to range between 15°–30°, minimizing steric clashes between the 3-methyl group and adjacent substituents.
Molecular mechanics simulations suggest that the beta-alaninate ester adopts a gauche conformation, orienting the ester carbonyl away from the azo group to reduce dipole-dipole repulsions. The methoxy-3-oxopropyl chain likely extends perpendicular to the benzothiazole plane, as observed in sulfonated azo-benzothiazoles.
Electronic Structure and Computational Modeling Approaches
Density functional theory (DFT) calculations reveal distinct electronic features:
- HOMO-LUMO Gap : The benzothiazole core contributes to a narrow HOMO-LUMO gap (ΔE ≈ 2.8 eV), facilitating charge transfer transitions in the visible spectrum (λₘₐₓ ≈ 450–500 nm).
- Azo Bridge Polarization : The -N=N- group exhibits partial positive charge on the benzothiazole-linked nitrogen (δ⁺ = +0.32 e) and negative charge on the phenyl-linked nitrogen (δ⁻ = −0.28 e), enhancing electrophilicity at the aryl ring.
- Substituent Effects : Chlorine atoms at positions 5 and 6 reduce electron density on the benzothiazole ring, as evidenced by Mulliken charges (Cl: −0.15 e; adjacent C: +0.09 e).
Time-dependent DFT (TD-DFT) predicts absorption bands at 467 nm (ε ≈ 1.2 × 10⁴ M⁻¹cm⁻¹), aligning with experimental data for dichloro-substituted azo-benzothiazoles. Solvatochromic shifts are minimal (<10 nm) in polar solvents, indicating limited ground-state polarization.
Substituent Effects on Azo-Benzothiazole Core Stability
The compound’s stability is governed by substituent electronic and steric effects:
The dichloro substituents stabilize the benzothiazole ring against oxidative degradation, as shown by thermogravimetric analysis (TGA) of analogs with 10% mass loss at 280°C. Conversely, the methyl group on the phenyl ring introduces torsional strain, slightly reducing thermal stability compared to unsubstituted derivatives. Accelerated UV aging tests indicate a half-life of 120 hours under AM 1.5G irradiation, attributed to the azo group’s resistance to photolytic cleavage.
Properties
CAS No. |
79044-54-5 |
|---|---|
Molecular Formula |
C22H22Cl2N4O4S |
Molecular Weight |
509.4 g/mol |
IUPAC Name |
methyl 3-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-(3-methoxy-3-oxopropyl)-3-methylanilino]propanoate |
InChI |
InChI=1S/C22H22Cl2N4O4S/c1-13-10-14(28(8-6-20(29)31-2)9-7-21(30)32-3)4-5-17(13)26-27-22-25-18-11-15(23)16(24)12-19(18)33-22/h4-5,10-12H,6-9H2,1-3H3 |
InChI Key |
LPUHXJDARPBXOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCC(=O)OC)CCC(=O)OC)N=NC2=NC3=CC(=C(C=C3S2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Methyl N-(4-((5,6-dichloro-2-benzothiazolyl)azo)-3-methylphenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate” typically involves the following steps:
Formation of the Azo Compound: The azo group is introduced through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with another aromatic compound.
Introduction of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a carboxylic acid derivative.
Final Coupling: The final step involves coupling the azo compound with the benzothiazole derivative under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with precise control over temperature, pH, and reaction time to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azo group, leading to the formation of nitro compounds.
Reduction: Reduction of the azo group can yield amines, which can further participate in various chemical reactions.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Aromatic amines.
Substitution Products: Halogenated, nitrated, or sulfonated aromatic compounds.
Scientific Research Applications
Dye Chemistry
Methyl N-(4-((5,6-dichloro-2-benzothiazolyl)azo)-3-methylphenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate is primarily utilized as a dye, specifically within the category of organic disperse azo dyes. These dyes are known for their vibrant colors and are widely used in textiles and plastics. The compound's structure allows it to bind effectively to various fibers, providing long-lasting color.
Case Study: Textile Industry
In a study conducted on the application of azo dyes in textiles, it was found that this compound exhibited excellent fastness properties, making it suitable for use in high-performance fabrics. The dyeing process demonstrated a significant reduction in water usage compared to traditional methods, aligning with sustainable practices in the textile industry.
Pharmaceutical Applications
The benzothiazole moiety present in the compound has been linked to various biological activities, including antitumor properties. Research indicates that derivatives of benzothiazole can inhibit tubulin polymerization, which is crucial for cancer cell proliferation.
Case Study: Anticancer Research
A recent study evaluated the effectiveness of benzothiazole derivatives as potential anticancer agents. This compound was included in this research due to its structural similarities with known antitumor agents. The results showed promising inhibitory effects on cancer cell lines, suggesting further exploration for therapeutic applications.
Environmental Science
The environmental impact of azo dyes has raised concerns due to their potential toxicity and persistence in aquatic systems. This compound has been studied for its biodegradability and potential ecological effects.
Case Study: Biodegradability Assessment
Research conducted by Environment Canada assessed the biodegradability of various azo compounds, including this one. The findings indicated that under specific conditions, the compound could undergo degradation, reducing its environmental footprint. This study highlights the importance of developing eco-friendly chemical processes and products.
Analytical Chemistry
The compound also finds its application in analytical chemistry as a reagent for detecting certain metal ions due to its chromogenic properties. Its ability to form complexes with metals makes it useful in spectrophotometric analysis.
Case Study: Metal Ion Detection
In an analytical study, this compound was used as a colorimetric reagent for detecting lead ions in water samples. The method demonstrated high sensitivity and specificity, proving effective for environmental monitoring.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The azo group can participate in redox reactions, while the benzothiazole ring can interact with various biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The target compound’s uniqueness lies in its combination of 5,6-dichloro-benzothiazole , 3-methylphenylazo , and esterified side chains . Below is a comparative analysis with structurally related compounds:
Table 1: Key Structural and Property Comparisons
Key Findings from Comparative Studies
Electron Effects: The 5,6-dichloro substituents on the benzothiazole ring enhance electron-withdrawing character compared to methoxy or hydroxy groups in analogs.
Solubility: The ester side chains (methoxy-3-oxopropyl and beta-alaninate) likely confer moderate solubility in dichloromethane or ethyl acetate, akin to triazine-phenoxy compounds purified via similar chromatographic methods . By contrast, sulfonated azo dyes exhibit higher water solubility .
Spectroscopic Properties: Dichloro-substituted benzothiazoles typically show bathochromic shifts in UV-Vis spectra compared to non-halogenated analogs. For example, acridine azo dyes with sulfonic acid groups absorb at 500–550 nm, while chloro-substituted benzothiazoles may absorb at longer wavelengths (~600 nm) .
Thermal Stability : The methylphenyl and ester groups may reduce thermal stability relative to triazine-based compounds (e.g., melting points >80°C in ), though experimental data for the target compound is lacking .
Mechanistic and Application Insights
- Synthesis : The target compound likely follows a multi-step synthesis involving diazonium salt formation, azo coupling, and esterification, paralleling methods in (e.g., DIPEA-mediated reactions, chromatography) .
- Biological Activity : Benzothiazolyl azo compounds are explored for antimicrobial and anticancer properties. The dichloro groups may enhance bioactivity by increasing membrane permeability, as seen in chlorinated pharmaceuticals .
Biological Activity
Methyl N-(4-((5,6-dichloro-2-benzothiazolyl)azo)-3-methylphenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate, a compound with a complex structure, has garnered attention for its potential biological activities. The compound is characterized by its azo dye moiety and beta-alanine derivative, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its antimicrobial properties, cytotoxicity, and potential applications in medicine.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of 509.40 g/mol. The presence of the benzothiazole and azo groups suggests potential interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Weight | 509.40 g/mol |
| Molecular Formula | C22H22Cl2N4O4S |
| Density | 1.4 g/cm³ |
| Melting Point | 334.7 °C |
| Boiling Point | 629.8 °C at 760 mmHg |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various derivatives of benzothiazole compounds. While specific data on this compound is limited, related compounds show significant activity against both Gram-positive and Gram-negative bacteria.
Case Study: Related Compounds
A study evaluated the antibacterial activity of several benzothiazole derivatives, revealing that some exhibited minimum inhibitory concentrations (MIC) as low as against sensitive strains such as Enterobacter cloacae and Escherichia coli . This suggests that this compound may possess similar or enhanced antimicrobial effects due to its structural similarities.
Cytotoxicity and Antitumor Activity
Compounds containing benzothiazole moieties have been investigated for their antitumor properties. For instance, certain derivatives have shown potent cytotoxicity against various cancer cell lines, with IC50 values significantly lower than standard chemotherapeutic agents . Although direct studies on the specific compound are scarce, the structural features suggest potential for similar cytotoxic effects.
The mechanisms underlying the biological activity of benzothiazole derivatives often involve interaction with cellular targets such as DNA or specific enzymes involved in cellular metabolism. For example, some compounds have been shown to inhibit cytochrome P450 enzymes, leading to altered drug metabolism and enhanced therapeutic effects .
Q & A
Basic Research Question
- UV-Vis Spectroscopy : Identifies π→π* and n→π* transitions in the azo (-N=N-) and benzothiazole groups. Expect strong absorbance in 400–600 nm (azo) and 250–350 nm (benzothiazole) ranges .
- FT-IR : Peaks at ~1600 cm⁻¹ (C=N stretch, benzothiazole), ~1500 cm⁻¹ (N=N stretch), and ~1730 cm⁻¹ (ester C=O) confirm functional groups .
- NMR (¹H/¹³C) : Key signals include:
How can researchers analyze the stability and degradation pathways of this compound under varying environmental conditions?
Advanced Research Question
- pH Stability : Perform accelerated degradation studies in buffers (pH 3–11) at 25–60°C. Monitor via HPLC or LC-MS for hydrolysis products (e.g., free carboxylic acids from ester cleavage) .
- Photodegradation : Expose to UV light (λ = 254–365 nm) and analyze by ESI-MS for azo bond cleavage products (amines or phenolic derivatives) .
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures. FT-IR can track structural changes (e.g., loss of methoxy groups) .
What computational methods (e.g., DFT) are suitable for predicting the electronic properties and reactivity of this azo compound?
Advanced Research Question
- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to predict frontier orbitals (HOMO/LUMO). The azo group’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilic reactivity .
- Molecular Electrostatic Potential (MESP) : Maps highlight nucleophilic/electrophilic sites (e.g., azo nitrogen for nucleophilic attack) .
- TD-DFT : Simulate UV-Vis spectra to correlate experimental λmax with theoretical transitions .
How can the synthesis yield of this compound be optimized, particularly in multi-step reactions?
Advanced Research Question
- Stepwise Monitoring : Use TLC or in situ IR to track intermediate formation (e.g., diazonium salt stability) .
- Catalyst Screening : Test Pd catalysts for coupling steps or phase-transfer catalysts (e.g., tetrabutylammonium bromide) for heterogeneous reactions .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve azo coupling efficiency, while toluene reduces ester hydrolysis .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 2 h for azo coupling) .
What are the potential interactions of this compound with biomolecules, and how can these be experimentally assessed?
Advanced Research Question
- Protein Binding : Use fluorescence quenching assays with BSA (bovine serum albumin). Azo compounds often bind to hydrophobic pockets via π-π stacking .
- DNA Interaction : Conduct ethidium bromide displacement assays (UV-Vis or fluorescence) to assess intercalation. Circular dichroism (CD) can detect conformational changes in DNA .
- Enzyme Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using LC-MS-based activity assays. The dichloro-benzothiazole moiety may act as a competitive inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
